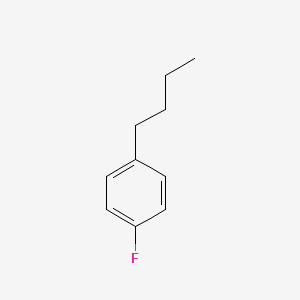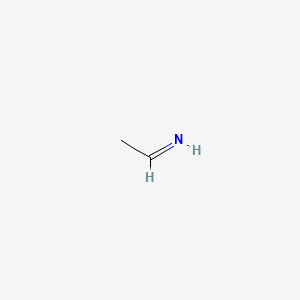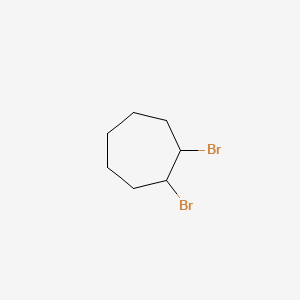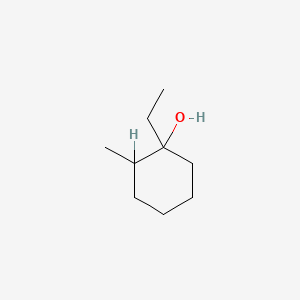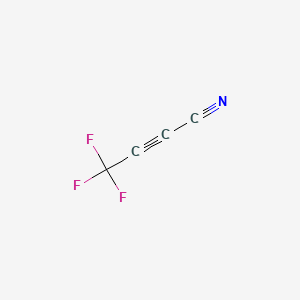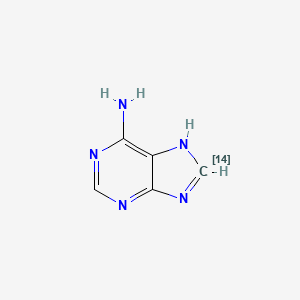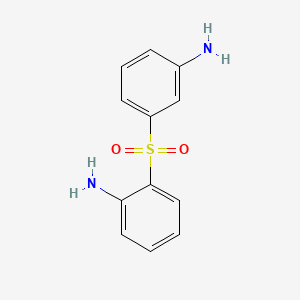
2-苯基吲哚
描述
2-Phenylindoline is a heterocyclic compound with a chemical structure of C8H8N2. It is a colorless liquid with a melting point of -10°C. 2-Phenylindoline is a versatile and useful compound for a variety of applications in the laboratory and in the industrial arena. It is also used as a starting material for the synthesis of more complex compounds.
科学研究应用
Selective Estrogen Receptor Modulators (SERMs)
2-Phenylindoline is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene . These compounds are used in the treatment of hormone-responsive cancers and osteoporosis .
Anti-Inflammatory and Anti-Fungal Applications
2-Phenylindoline has been found to have anti-inflammatory and anti-fungal properties . This makes it useful in the development of drugs for treating various inflammatory conditions and fungal infections .
Anti-Bacterial Applications
In addition to its anti-inflammatory and anti-fungal properties, 2-Phenylindoline also exhibits anti-bacterial activity . This makes it a potential candidate for the development of new antibiotics .
Organic Light Emitting Diodes (OLEDs)
2-Phenylindoline is used in the preparation of organic light emitting diodes (OLEDs) . OLEDs are used in various electronic devices such as televisions, computer monitors, and smartphones .
Anti-Cancer Applications
Indole derivatives, including 2-Phenylindoline, have been found to have anti-cancer properties . They are being studied for their potential use in the development of new cancer treatments .
Anti-Viral Applications
Indole derivatives, including 2-Phenylindoline, have also been found to have anti-viral properties . This makes them potential candidates for the development of new antiviral drugs .
Analgesic Applications
Indole derivatives, including 2-Phenylindoline, have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .
Pharmaceutical Research
2-Phenylindoline is commonly used in organic synthesis and pharmaceutical research due to its versatile properties . It has been studied for its potential applications in drug development and as a building block for the synthesis of various compounds .
作用机制
Target of Action
2-Phenylindoline, also known as 2-Phenylindole, is an organic compound that serves as the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene . Therefore, the primary targets of 2-Phenylindoline are estrogen receptors. These receptors play a crucial role in the regulation of reproductive and sexual development, bone health, cardiovascular health, and other physiological functions.
Mode of Action
As a selective estrogen receptor modulator, 2-Phenylindoline binds to estrogen receptors, modulating their activity. This binding can either activate or inhibit the receptors depending on the specific context, leading to changes in the transcription of target genes .
Biochemical Pathways
The interaction of 2-Phenylindoline with estrogen receptors influences several biochemical pathways. These pathways are primarily related to the regulation of cell growth and proliferation, apoptosis, and other cellular functions . The exact downstream effects can vary depending on the specific cell type and the presence of other signaling molecules.
Pharmacokinetics
Like other serms, it is likely to be well-absorbed orally and metabolized primarily in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in metabolism.
Result of Action
The molecular and cellular effects of 2-Phenylindoline’s action depend on its modulation of estrogen receptor activity. This can lead to changes in cell growth and proliferation, potentially influencing the development and progression of diseases such as cancer . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylindoline. For instance, the presence of other signaling molecules can affect its binding to estrogen receptors and subsequent effects . Additionally, factors such as pH and temperature can influence its stability and activity .
属性
IUPAC Name |
2-phenyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPFOJPRFUSEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949089 | |
| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylindoline | |
CAS RN |
26216-91-1 | |
| Record name | 2-Phenylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26216-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026216911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



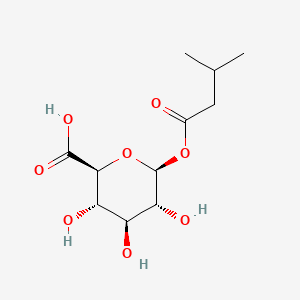


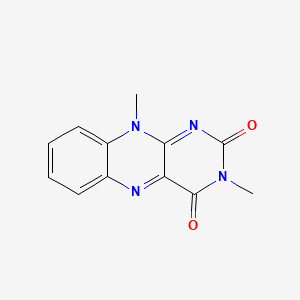

![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine](/img/structure/B1614808.png)
